molecular formula C11H13FO3 B8591359 4-(2-Fluoro-5-methyl-phenoxy)-butyric acid

4-(2-Fluoro-5-methyl-phenoxy)-butyric acid

Cat. No. B8591359
M. Wt: 212.22 g/mol
InChI Key: IKOMBPXNXBFHMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Fluoro-5-methyl-phenoxy)-butyric acid is a useful research compound. Its molecular formula is C11H13FO3 and its molecular weight is 212.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Fluoro-5-methyl-phenoxy)-butyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Fluoro-5-methyl-phenoxy)-butyric acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(2-Fluoro-5-methyl-phenoxy)-butyric acid

Molecular Formula

C11H13FO3

Molecular Weight

212.22 g/mol

IUPAC Name

4-(2-fluoro-5-methylphenoxy)butanoic acid

InChI

InChI=1S/C11H13FO3/c1-8-4-5-9(12)10(7-8)15-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3,(H,13,14)

InChI Key

IKOMBPXNXBFHMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)OCCCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 200 ml 3-neck round bottom flask equipped with a magnetic stirrer bar and a reflux condenser was charged with 4.99 g (40 mmol) of 2-fluoro-5-methyl phenol, 9.01 g (44 mmol) of ethyl 4-bromobutyrate, 6.63 g (48 mmol) potassium carbonate and 120 ml of 2-butanone. The slurry heated to reflux. After stirring for 14.5 hr at reflux, the reaction mixture was cooled to 25° C., filtered and concentrated. The residue was taken up in water (200 ml) and treated with 42 ml (84 mmol) 2N aqueous sodium hydroxide. The reaction mixture was heated to reflux for 2 hours and cooled to 25° C. The yellow solution was acidified with 45 ml 2N aqueous hydrochloric acid. The resulting white solid was isolated by filtration washing with twice with water then twice with hexanes to yield 7.64 g (90%), mp 62-64° C. Combustion analysis: Found: C, 62.2%; H, 6.19%; Calculated: C, 62.26%; H, 6.17%; 1H NMR analysis (d6-DMSO): δ 12.2, broad s, 1H, (COOH); δ7.0, m, 2H (aryl H); δ 6.7, s, 1H (aryl H); δ 4.0, t, 2H (CH2 α ArO); δ 2.4, t, 2H (CH2 α COOH); δ 2.21, s, 3H (CH3 para F); δ 1.90, m, 2H (CH2 β COOH).
Quantity
4.99 g
Type
reactant
Reaction Step One
Quantity
9.01 g
Type
reactant
Reaction Step One
Quantity
6.63 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
reactant
Reaction Step Three

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